molecular formula C14H12I3NO2 B1213558 3,3',5-Triiodothyronamine CAS No. 4731-88-8

3,3',5-Triiodothyronamine

Cat. No.: B1213558
CAS No.: 4731-88-8
M. Wt: 606.96 g/mol
InChI Key: KIXGKGGCXPSNDX-UHFFFAOYSA-N
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Description

3,3',5-Triiodothyronamine (also known as T1AM or Triam) is a endogenous metabolite of thyroid hormones that has garnered significant research interest due to its unique and diverse physiological effects, which are distinct from those of the classical thyroid hormones . This thyronamine compound has a molecular formula of C14H12I3NO2 and a molecular weight of 606.96 g/mol . Research into this compound has revealed that it induces a range of physiological responses, such as a rapid reduction in body temperature and negative inotropic and chronotropic effects in the heart . A key area of investigation is its pleomorphic signaling mechanism. While initially identified as an agonist at Trace Amine-Associated Receptor 1 (TAAR1), studies show that this compound also acts as a positive allosteric modulator at the beta2-adrenoceptor (ADRB2), a biased agonist at the serotonin receptor 1b (5HT1b) and the alpha2-adrenoceptor (ADRA2A), and a weak antagonist at the non-aminergic M3 muscarinic receptor . This multi-receptor activity suggests the compound's role is to fine-tune cellular responses by simultaneously accentuting distinct intracellular signaling pathways . The study of this compound provides a valuable tool for exploring the complex endocrine signaling network beyond classical thyroid hormone pathways, with potential research applications in metabolism, neurobiology, and cardiology . Analytical methods for its detection, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are an important area of methodological development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12I3NO2/c15-10-7-9(1-2-13(10)19)20-14-11(16)5-8(3-4-18)6-12(14)17/h1-2,5-7,19H,3-4,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXGKGGCXPSNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCN)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12I3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197100
Record name 3,3',5-Triiodothyronamine
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Molecular Weight

606.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4731-88-8
Record name 3,3′,5-Triiodothyronamine
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Record name 3,3',5-Triiodothyronamine
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Record name 3,3',5-Triiodothyronamine
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Record name 3,3',5-TRIIODOTHYRONAMINE
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Chemical and Structural Aspects of 3,3 ,5 Triiodothyronamine

Molecular Architecture and Isomeric Considerations

The structure of 3,3',5-Triiodothyronamine is intrinsically linked to that of the well-known thyroid hormones, yet key differences give rise to its distinct biological activities.

Structural Identity to Thyroid Hormones and Deiodinated Derivatives: Absence of Carboxylate Group

Thyronamines (TAMs) are a class of endogenous signaling molecules that are structurally identical to thyroid hormones (THs) and their deiodinated derivatives, with one critical exception: they lack the carboxylate group of the alanine (B10760859) side chain. oup.com this compound (T3AM) is the decarboxylated product of the thyroid hormone 3,5,3'-triiodothyronine (T3). nih.govtandfonline.com This fundamental structural modification—the replacement of the carboxyl group with a simple aminoethyl side chain—prevents T3AM from acting as a classical thyroid hormone at the nuclear receptor level. nih.govtandfonline.com

The nomenclature for thyronamines follows that of thyroid hormones, designated as TₓAM, where 'x' indicates the number of iodine atoms per molecule. oup.com This system allows for clear classification of the nine potential thyronamines that differ in the number and position of their iodine atoms. oup.com

Three-Dimensional Structural Analysis (e.g., Borosalicylate Salt Crystallography)

The three-dimensional structure of T3AM was first determined through X-ray diffraction techniques using its borosalicylate salt. nih.govtandfonline.comtandfonline.com This crystallographic analysis was undertaken to compare the conformational properties of T3AM with its corresponding thyronine, T3, and to assess the influence of the ethylamine (B1201723) side chain on the diphenylether conformation. oup.comoup.com

Table 1: Conformational Properties of T3AM vs. T3
CompoundAnalytical MethodKey Conformational FeaturesReference
This compound (T3AM)X-ray Crystallography (Borosalicylate Salt)Twist-skewed diphenylether conformation; Proximal orientation of the 3'-iodine atom. oup.com
3,5,3'-Triiodothyronine (T3)X-ray CrystallographyTwist-skewed diphenylether conformation; Proximal orientation of the 3'-iodine atom. oup.com

Structure-Activity Relationship (SAR) Studies of Triiodothyronamine Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the specific chemical features of T3AM and its analogues translate into biological effects. These studies highlight the importance of the ethylamine side chain and the pattern of iodination.

Impact of Specific Molecular Modifications on Biological Activity

The biological activity of thyronamines is highly dependent on their specific molecular structure, including the presence of the amino group and the number and position of iodine atoms.

The Ethylamine Side Chain: The most significant modification relative to thyroid hormones is the decarboxylated alanine side chain. This change results in a loss of thyromimetic activity at the nuclear level. nih.govtandfonline.com However, this modification confers the ability to interact with other receptor systems. For example, T3AM, 3,5-diiodothyronamine (3,5-T2AM), and thyronamine (B1227456) (T0AM) can inhibit isoproterenol-stimulated cAMP production, a function not observed with thyroid hormones like T3 or T4. nih.govoup.com This suggests that the ethylamine side chain is critical for binding to certain adrenergic receptors. nih.govtandfonline.com

Iodination Pattern: The degree and pattern of iodination also profoundly influence activity. In studies using cells expressing the rat trace amine-associated receptor 1 (TAAR1), different thyronamines displayed a range of potencies for stimulating cAMP accumulation. oup.com This demonstrates that the iodine atoms are key determinants for receptor affinity and activation.

Furthermore, the structure affects metabolic stability. While the deiodinase enzymes that metabolize thyroid hormones also act on thyronamines, the rates can differ significantly. researchgate.netresearchgate.net Studies with synthetic deiodinase mimics have shown that T3AM is deiodinated at a much slower rate than T3. researchgate.netresearchgate.net This difference is attributed to weaker halogen bond formation between T3AM and the enzyme mimic compared to T3. researchgate.net

Table 2: Structure-Activity Relationship of Selected Thyronamines
CompoundKey Structural FeatureObserved Biological Activity/PropertyReference
This compound (T3AM)Three iodine atoms; Ethylamine side chainInhibits β-adrenergic receptor signaling; Activates TAAR1; Slower deiodination rate compared to T3. nih.govoup.comresearchgate.net
3,5-Diiodothyronamine (3,5-T2AM)Two iodine atoms (inner ring); Ethylamine side chainInhibits β-adrenergic receptor signaling; Activates TAAR1. nih.govoup.com
Thyronamine (T0AM)No iodine atoms; Ethylamine side chainInhibits β-adrenergic receptor signaling; Activates TAAR1. nih.govoup.com
3,5,3'-Triiodothyronine (T3)Three iodine atoms; Alanine side chainNo inhibition of β-adrenergic receptor signaling; Activates nuclear thyroid hormone receptors. nih.gov

Biosynthesis and Metabolic Pathways of Thyronamines, Including 3,3 ,5 Triiodothyronamine

Proposed Endogenous Synthesis Pathways

The biosynthesis of thyronamines is thought to involve a combination of decarboxylation and deiodination of thyroid hormone precursors. hilarispublisher.comoup.com While the precise sequence of these events is still under investigation, two primary mechanisms have been proposed.

The initial and defining step in the formation of thyronamines is the decarboxylation of the alanine (B10760859) side chain of iodothyronines. publisherspanel.comczytelniamedyczna.pl This process converts thyroid hormones like thyroxine (T4) and 3,5,3'-triiodothyronine (T3) into their corresponding amine derivatives. d-nb.inforesearchgate.net For instance, the decarboxylation of T3 would yield 3,3',5-Triiodothyronamine (T3AM).

Early hypotheses suggested that aromatic amino acid decarboxylase (AADC) might catalyze this reaction; however, this has been contested by in vitro studies. oup.com While the specific enzymes responsible for in vivo thyronamine (B1227456) formation are not yet fully identified, the process has been demonstrated in various tissues. oup.combioscientifica.com

Deiodinases, a family of selenoenzymes, are crucial for regulating the activity of thyroid hormones by removing iodine atoms. wikipedia.orgnih.gov Research has shown that these enzymes—Dio1, Dio2, and Dio3—also act on thyronamines, suggesting their involvement in the biosynthesis and metabolism of these compounds. oup.comresearchgate.net

Each deiodinase isozyme exhibits a unique substrate specificity for thyronamines. oup.com For example, Dio1 can catalyze deiodination at both the phenolic and tyrosyl rings of various thyronamines. oup.comebi.ac.uk Dio2 is involved in phenolic ring deiodination, while Dio3 specifically targets the tyrosyl ring. oup.comebi.ac.uk This enzymatic activity allows for the conversion of more highly iodinated thyronamines to those with fewer iodine atoms. For instance, T3AM can be deiodinated to form other thyronamine species. oup.com The identification of thyronamines as specific substrates for deiodinases strongly supports the role of these enzymes in the complex pathways of thyronamine biosynthesis. oup.comresearchgate.net

Table 1: Deiodinase Activity on Thyronamine Substrates

Deiodinase Ring Specificity Example Thyronamine Substrates
Dio1 Phenolic and Tyrosyl 3,3',5'-Triiodothyronamine (rT3AM), 3',5'-Diiodothyronamine (3',5'-T2AM), 3,3'-Diiodothyronamine (3,3'-T2AM), 3,5,3'-Triiodothyronamine (T3AM), 3,5-Diiodothyronamine (3,5-T2AM) oup.comebi.ac.uk
Dio2 Phenolic 3,3',5'-Triiodothyronamine (rT3AM), 3',5'-Diiodothyronamine (3',5'-T2AM) oup.comebi.ac.ukuniprot.org
Dio3 Tyrosyl All thyronamines with iodine on the tyrosyl ring. oup.com

Decarboxylation of Thyroid Hormones (e.g., Thyroxine (T4), Triiodothyronine (T3))

Degradation and Biotransformation Products

Once formed, thyronamines undergo further metabolic conversion, leading to their degradation and the formation of other biologically active or inactive molecules.

A significant pathway in the degradation of thyronamines is oxidative deamination, which converts them into their corresponding iodothyroacetic acid derivatives. bioscientifica.comnih.gov This reaction is catalyzed by monoamine oxidases (MAOs), enzymes typically located on the outer mitochondrial membrane. oup.com

Specifically, this compound (T3AM) can be metabolized to 3,3',5-triiodothyroacetic acid (Triac). nih.gov This conversion has been demonstrated in vitro using HepG2 cells, a human liver cell line. nih.gov The process suggests an alternative biosynthetic route for the formation of iodothyroacetic acids, which were previously thought to be formed primarily through other metabolic pathways from thyroid hormones. nih.gov Inhibition of MAO activity has been shown to significantly reduce this conversion, confirming the role of these enzymes in thyronamine degradation. nih.gov

Table 2: Metabolic Conversion of T3AM

Precursor Compound Metabolic Process Key Enzyme(s) Resulting Product
This compound (T3AM) Oxidative Deamination Monoamine Oxidases (MAOs) 3,3',5-Triiodothyroacetic Acid (Triac) nih.gov

Preclinical Biological and Physiological Effects of 3,3 ,5 Triiodothyronamine and Thyronamines

Metabolic Regulation in Experimental Models

The administration of 3,3',5-Triiodothyronamine (T1AM) in experimental animal models has been shown to induce significant and rapid changes in metabolic processes. These effects are often in stark contrast to those of classical thyroid hormones like 3,5,3'-triiodothyronine (T3). oup.comfrontiersin.org

Studies in rodents, including C57BL/6 wild-type mice and Djungarian hamsters, have demonstrated that intraperitoneal injection of T1AM leads to a swift reduction in metabolic rate. oup.com This is evidenced by a decrease in oxygen consumption (VO2) from approximately 2.5 to 1.8 ml/g·h within just 5 minutes of administration. oup.com This hypometabolic state is a key feature of T1AM's pharmacological profile and stands in opposition to the well-known calorigenic effects of T3, which increases the basal metabolic rate and oxygen consumption. oup.comnih.govnih.gov

In contrast, another thyroid hormone metabolite, 3,5-diiodo-L-thyronine (T2), has been shown to rapidly stimulate oxygen consumption in perfused livers from hypothyroid rats, an effect that occurs more quickly than that of T3. frontiersin.orgnih.govfrontiersin.org T2 administration to hypothyroid rats has also been found to increase both state 4 and state 3 oxygen consumption in liver mitochondria. nih.gov

A prominent and dose-dependent effect of T1AM administration is the induction of hypothermia. mdpi.com In mice, a single intraperitoneal injection can cause a rapid drop in body temperature, for instance from 37°C to 31°C, within 30 minutes. mdpi.comahajournals.orgpnmedycznych.pl This hypothermic effect is closely linked to the reduction in metabolic rate, with the decrease in oxygen consumption preceding the fall in body temperature. oup.com The strong correlation between the two suggests that the hypothermia is a direct consequence of the reduced metabolic heat production. oup.com This effect is transient, with body temperature returning to normal levels within 6 to 8 hours. mdpi.compnmedycznych.pl

T1AM significantly influences both lipid and glucose metabolism. researchgate.net Administration in mice leads to a shift from carbohydrate to lipid oxidation, as indicated by a reduction in the respiratory quotient from approximately 0.90 to 0.70. frontiersin.org This metabolic shift is associated with ketonuria and a notable reduction in body fat mass. oup.comfrontiersin.org In one study, T1AM treatment resulted in an 8.2% loss of initial body weight after 8 days, an effect that was persistent even after discontinuation of the treatment. frontiersin.org

In terms of glucose homeostasis, T1AM administration induces a rapid and significant increase in blood glucose levels. oup.com This hyperglycemic effect can reach a maximum of 250% above basal levels within 2 hours of injection and is accompanied by a decrease in plasma insulin (B600854) and an increase in plasma glucagon (B607659) levels. oup.com In vitro studies using primary murine and human pancreatic β-cells have confirmed that T1AM inhibits glucose-stimulated insulin secretion. oup.com This modulation of insulin secretion appears to be mediated, at least in part, by a Gi-coupled receptor, identified as the α2A-adrenergic receptor. mdpi.com The hyperglycemic effects of T1AM are completely reversed about 8 hours after injection. oup.compnmedycznych.pl

Here is an interactive data table summarizing the metabolic effects of T1AM in experimental models:

The concept of mitochondrial uncoupling, where the flow of protons across the inner mitochondrial membrane is dissociated from ATP synthesis, is a mechanism for heat generation. mdpi.commdpi.com While T1AM's primary effect appears to be a reduction in metabolic rate, the broader family of thyroid hormone metabolites, such as 3,5-T2, has been shown to induce mitochondrial uncoupling in skeletal muscle. nih.gov In contrast to T1AM, T2 has been found to upregulate the expression of several subunits of the F(o)F(1)-ATP synthase in the liver of hypothyroid rats, leading to increased ATP synthesis and hydrolysis. nih.gov

Effects on Lipid and Glucose Metabolism (e.g., Ketonuria, Reduction of Fat Mass, Hyperglycemia, Insulin Secretion Modulation)

Cardiovascular System Modulation in Experimental Models

T1AM exerts significant and rapid effects on the cardiovascular system, primarily characterized by negative chronotropic (decreased heart rate) and negative inotropic (decreased force of contraction) actions. thieme-connect.comsymbiosisonlinepublishing.com In vivo studies in mice have shown that T1AM administration can induce bradycardia, with the heart rate decreasing from around 600 to 350 beats per minute. pnmedycznych.plresearchgate.net This effect is rapid, occurring within minutes, and is reversible. pnmedycznych.pl

Experiments using ex vivo perfused working rat hearts have corroborated these findings, demonstrating that T1AM directly affects cardiac function. mdpi.com In this model, T1AM caused a dose-dependent reduction in cardiac output, with a 63% drop observed at a concentration of 38 µM. mdpi.comresearchgate.net This reduction in cardiac output is a result of both the negative inotropic and chronotropic effects of T1AM. researchgate.net The negative inotropic effect of T1AM is also dose-dependent. symbiosisonlinepublishing.com These cardiovascular actions of T1AM are in direct opposition to the positive chronotropic and inotropic effects of T3. inca.gov.bramazonaws.com

The following interactive data table summarizes the cardiovascular effects of T1AM in experimental models:

Impact on Cardiac Contractile Function

While the classical thyroid hormone 3,5,3'-triiodothyronine (T3) generally increases heart rate and cardiac contractility, its metabolite, 3-iodothyronamine (B1242423) (3-T1AM), exhibits opposing effects. nih.govbinasss.sa.cr In experimental models, 3-T1AM has been shown to induce negative inotropic and chronotropic effects, meaning it decreases the force and rate of cardiac contraction, respectively. oup.comoup.com These effects are thought to be mediated through non-genomic pathways, distinct from the nuclear receptor-mediated actions of T3. binasss.sa.cr Specifically, 3-T1AM has been found to modulate membrane ion channels for sodium, potassium, and calcium in cardiac myocytes. binasss.sa.crresearchgate.net Studies have indicated that 3-T1AM can reduce L-type calcium currents, which are crucial for cardiac muscle contraction. oup.com This reduction in intracellular calcium availability is a potential mechanism for its negative inotropic effects. oup.comoup.com Furthermore, some research suggests that the cardioprotective effects of 3-T1AM are mediated by protein kinase C and K+(ATP)-dependent pathways. oup.comoup.com

Increased Resistance to Ischemic Injury

Preclinical studies have demonstrated that thyronamines, particularly 3-T1AM, may confer protection against ischemic injury. This protective effect has been observed in the context of anticipated ischemic events. oup.com The administration of 3-T1AM has been linked to increased resistance to ischemic injury, a phenomenon possibly related to its influence on intracellular calcium homeostasis. oup.com In models of myocardial ischemia-reperfusion injury, preconditioning with 3,5,3'-triiodothyronine (T3) has been shown to be protective. nih.govnih.gov While distinct from 3-T1AM, these findings with T3 highlight the potential for thyroid hormone derivatives to modulate cellular responses to ischemia. The mechanisms underlying the protective effects of 3-T1AM are thought to involve the modulation of key signaling pathways and a reduction in the metabolic rate, which can be beneficial during periods of reduced blood flow and oxygen supply. oup.com

Neurobiological and Central Nervous System Effects in Experimental Models

Hypothesis of Neurotransmitter-like or Neuromodulator Actions

The structural similarity of thyronamines to catecholamine neurotransmitters has led to the hypothesis that they may function as neurotransmitters or neuromodulators in the adult mammalian brain. nih.govfrontiersin.org This concept proposes that thyroid hormones and their derivatives, such as this compound (T3AM) and 3-iodothyronamine (3-T1AM), could exert aminergic actions, similar to classical neurotransmitters. nih.govfrontiersin.org The idea of a neurotransmitter-like role for these compounds is supported by early research suggesting that they could act as "false transmitters" or "false neurohumors" within adrenergic nerve systems. oup.com This hypothesis is further bolstered by observations of the direct, non-genomic actions of thyroid hormone derivatives at the synaptic level, suggesting a role in modulating neuronal communication. nih.govfrontiersin.orgresearchgate.net

Synaptic Modulation, Ion Transport, and Neurotransmitter Release

Thyroid hormone derivatives have been shown to directly influence synaptic function. Studies using synaptosomes, which are isolated nerve terminals, have demonstrated that these compounds can bind to synaptosomal membranes and alter various membrane functions. nih.govfrontiersin.org These alterations include changes in enzymatic activities and ion transport. nih.govfrontiersin.org For instance, T3 has been shown to inhibit Na+/K+-ATPase activity in cerebrocortical synaptosomal membranes, which can modulate neuronal depolarization. nih.govfrontiersin.org Furthermore, T3 can influence the transport of amino acids and their derivatives at the nerve terminal, such as enhancing Na+-dependent tryptophan transport and inhibiting the uptake of GABA and leucine. nih.gov

The release of neurotransmitters from synaptic vesicles is a critical step in neuronal communication and is regulated by various factors, including ion concentrations. wikipedia.org Thyroid hormones and their metabolites can modulate this process. frontiersin.org For example, T3 has been shown to affect GABAergic neurotransmission by reducing the amplitude and frequency of spontaneous inhibitory synaptic currents in hippocampal and cortical neurons. nih.gov This suggests that thyroid hormone derivatives can directly modulate the release of neurotransmitters at the synapse, thereby influencing neuronal signaling. frontiersin.org

Effects on Protein Phosphorylation and Intracellular Calcium Flux

Thyroid hormone derivatives can exert rapid, non-genomic effects on intracellular signaling cascades, including protein phosphorylation and calcium mobilization. nih.govfrontiersin.org In vitro experiments have demonstrated that T3 can induce calcium- and calmodulin-dependent phosphorylation of synaptosomal proteins. nih.govfrontiersin.org This indicates that these compounds can activate signaling pathways that are crucial for various neuronal functions.

Furthermore, thyroid hormone derivatives have a significant impact on intracellular calcium levels. T3 can cause a transient increase in intrasynaptosomal calcium levels, which is associated with the activation of nitric oxide synthase. nih.govfrontiersin.org This suggests a role for these compounds in calcium-dependent nitric oxide signaling at the synapse. nih.govfrontiersin.org Conversely, 3-T1AM has been observed to reduce the amount of intracellular calcium, an effect attributed to the reduction of L-type calcium currents. oup.com The ability to modulate intracellular calcium flux is a key mechanism through which these compounds can influence a wide range of cellular processes, from neurotransmission to gene expression. nih.govfrontiersin.orgnih.gov

Brain Regional Distribution Studies

Studies investigating the distribution of radiolabeled thyroid hormones in the mammalian central nervous system have revealed a distinct and non-uniform pattern of accumulation. nih.govfrontiersin.org Following administration, high concentrations of these compounds are found in specific brain regions, including the choroid plexus, dentate gyrus, hippocampus, amygdaloid complex, and cerebellum. niscpr.res.in This differential localization suggests that certain brain areas are primary targets for the actions of thyroid hormones and their derivatives.

Mass spectrometry studies have further refined our understanding of the regional distribution of thyronamines. For example, measurements of 3-T1AM have shown significantly higher concentrations in the cerebral cortex compared to the cerebellum. researchgate.net This regional specificity in uptake and accumulation supports the hypothesis that these compounds have specialized functions within different neuronal circuits. researchgate.net The selective concentration of thyronamines in brain tissue over serum further underscores their potential importance in central nervous system function. researchgate.net

Developmental and Morphogenetic Effects in Experimental Models

Amphibian Metamorphosis Induction and Related Gene Expression

Amphibian metamorphosis is a profound post-embryonic developmental process that involves dramatic morphological, physiological, and biochemical transformations, allowing the transition from an aquatic larva to a terrestrial or semi-aquatic adult. wikipedia.orgnih.gov This entire process is fundamentally controlled by thyroid hormones (THs). wikipedia.orglouisville.edu The classical understanding centers on the roles of thyroxine (T4) and the more potent 3,5,3'-triiodothyronine (T3), which orchestrate the complex cascade of gene expression that drives tissue remodeling. louisville.edufrontiersin.org

Historically, various synthetic thyronamines (TAMs), which are decarboxylated metabolites of thyroid hormones, were investigated for their biological activities. oup.com Early studies reported that certain TAMs with a high degree of iodination, such as this compound, exhibited thyromimetic effects, including the stimulation of amphibian metamorphosis. oup.com These findings suggested that these compounds could mimic the actions of the primary thyroid hormones in inducing developmental changes.

The molecular mechanism of metamorphosis is initiated when T3 binds to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. nih.gov Vertebrates possess two primary TR genes, TR alpha (thra) and TR beta (thrb), which bind to specific DNA sequences known as thyroid hormone response elements (TREs) near target genes, thereby regulating their transcription. wikipedia.orgnih.gov The expression of these receptors is itself a critical component of the metamorphic process, creating a complex regulatory feedback system. researchgate.netnih.gov

In the model organism Xenopus laevis, the expression of thra and thrb is developmentally regulated. The mRNA for thra is present and increases throughout the premetamorphic tadpole stage, peaking during prometamorphosis. nih.gov Conversely, thrb mRNA is barely detectable in premetamorphic tadpoles but is dramatically up-regulated by thyroid hormone at the onset of metamorphosis, with its levels rising in parallel with endogenous TH concentrations. researchgate.netnih.gov This up-regulation of thrb is considered one of the earliest and most sensitive molecular responses to TH in competent tadpole tissues. nih.gov

The local availability of the active hormone T3 in target tissues is tightly controlled by deiodinase enzymes. Type II deiodinase (Dio2) converts the prohormone T4 into the active T3, while Type III deiodinase (Dio3) inactivates both T4 and T3. louisville.edufrontiersin.org The expression of these deiodinases is spatially and temporally regulated, ensuring that specific tissues undergo metamorphic changes in a coordinated manner. aopwiki.orgcore.ac.uk

Table 1: Gene Expression Dynamics During Amphibian Metamorphosis

This table summarizes the typical expression patterns of key thyroid hormone-related genes during the different phases of metamorphosis in anuran amphibians like Xenopus laevis and Rana catesbeiana.

GenePremetamorphosisPrometamorphosisMetamorphic ClimaxPost-Metamorphosis
Thyroid Hormone Receptor α (thra) Basal levels, gradually increasing nih.govMaximal levels nih.govHigh, then declines nih.govnih.govLow basal levels in froglet nih.gov
Thyroid Hormone Receptor β (thrb) Very low/undetectable nih.govSharply induced by TH, levels rise researchgate.netnih.govPeak levels nih.govnih.govDrops to ~10% of peak level nih.gov
TH-induced bZip protein (thibz) Low/undetectableInduced, levels risePeak levels, precedes peak TH nih.govnih.govReturns to basal levels nih.govnih.gov
Deiodinase, Type II (dio2) Low levelsUpregulated to increase T3 production louisville.edufrontiersin.orgHigh levels in specific tissuesLevels decrease
Deiodinase, Type III (dio3) High in some tissues to protect from premature TH action aopwiki.orgDownregulated in tissues set to transform aopwiki.orgcore.ac.ukHigh in regressing tissues like the tail core.ac.ukLow levels

Recent studies utilizing advanced analytical methods have investigated the full spectrum of thyroid hormones and their metabolites during anuran development. In a study on Rana [Lithobates] catesbeiana, serum concentrations of 12 different THs and their metabolites were measured across seven developmental stages. nih.govbiorxiv.org This research provided detailed profiles for T4, T3, and 3,5-diiodothyronine (B1216456) (T2), showing significant increases that correlated with metamorphic progression. nih.gov For instance, T3 levels peaked at Gosner stage 44, coinciding with the climax of metamorphosis. nih.gov In contrast, while this compound (T1AM) was among the metabolites analyzed, its concentration profile did not show a clear, dynamic pattern linked to the metamorphic stages in the same way as T3 or T4, suggesting its role in this specific developmental process may be distinct from that of the classical thyroid hormones. nih.gov

**Table 2: Endogenous Serum Hormone and Metabolite Levels During Metamorphosis in *Rana [Lithobates] catesbeiana***

This table presents the measured concentrations of key thyroid hormones at different developmental (Gosner) stages. Data is adapted from studies on bullfrog tadpoles. nih.govbiorxiv.org

CompoundPremetamorphosis (Gosner 31-33)Prometamorphosis (Gosner 41)Metamorphic Climax (Gosner 44)Juvenile Frog (Gosner 46)
Thyroxine (T4) Basal LevelsSignificantly Increased nih.govPeak Levels (28 ± 10 ng/mL) nih.govReturn to Basal Levels nih.gov
3,3',5-Triiodothyronine (T3) Basal LevelsSignificantly Increased nih.govPeak Levels (2.3 ± 0.5 ng/mL) nih.govReturn to Basal Levels nih.gov
3,5-Diiodothyronine (T2) Basal LevelsIncreased nih.govMaintained at Elevated Levels nih.govLevels Decrease nih.gov

Advanced Analytical Methodologies for Thyronamine Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior method for the analysis of thyronamines and other thyroid hormone metabolites, offering enhanced specificity and speed compared to traditional immunoassays. chromatographyonline.comsigmaaldrich.comchromatographytoday.com This technique has been successfully applied to quantify T1AM and related compounds in various biological matrices. nih.gov

LC-MS/MS is a powerful tool for the definitive identification and quantification of T1AM in diverse biological samples, including blood (serum and plasma) and various tissues. nih.govresearchgate.net The high sensitivity and selectivity of LC-MS/MS allow for the detection of the very low physiological concentrations of T1AM. nih.gov For instance, T1AM has been successfully detected and quantified in rat serum at concentrations around 0.3 ± 0.03 pmol/ml and in all tested organs, including the heart, liver, kidney, skeletal muscle, stomach, lung, and brain, with concentrations ranging from 5.6 ± 1.5 pmol/g in the lung to 92.9 ± 28.5 pmol/g in the liver. researchgate.net Notably, T1AM has also been identified in human blood for the first time using this methodology. researchgate.net

The specificity of MS/MS is crucial for distinguishing between structurally similar thyroid hormone metabolites, which is a significant challenge for other methods. oup.com For example, in the analysis of T1AM, monitoring the transition from the precursor ion (m/z 356) to specific product ions (m/z 339 or 212) allows for selective detection, even in the presence of interfering substances. nih.gov The transition to the m/z 212 product ion has been shown to be particularly selective for T1AM detection. nih.gov

A developed LC-ESI-MS/MS method demonstrated the ability to quantify T1AM from as little as 2.5 μL of rat serum, with a lower limit of quantification (LLOQ) of 500 fmol on-column. nih.gov This level of sensitivity is essential for pharmacokinetic studies where sample volume may be limited. nih.gov Furthermore, methods have been developed for the simultaneous analysis of a broad range of thyroid hormones and their metabolites, including T1AM, in human serum. thermofisher.comacs.org

Table 1: Endogenous Concentrations of 3,3',5-Triiodothyronamine (T1AM) in Various Tissues Measured by LC-MS/MS

TissueSpeciesConcentrationCitation
SerumRat0.3 ± 0.03 pmol/ml researchgate.net
HeartRat> Serum levels researchgate.net
LiverRat92.9 ± 28.5 pmol/g researchgate.net
KidneyRat> Serum levels researchgate.net
Skeletal MuscleRat> Serum levels researchgate.net
StomachRat> Serum levels researchgate.net
LungRat5.6 ± 1.5 pmol/g researchgate.net
BrainRat> Serum levels researchgate.net
BloodHumanDetected researchgate.net
LiverMouse7.7 pmol/g karger.com
White Adipose TissueMouse0.5 pmol/g karger.com
MuscleMouse18-20 pmol/g karger.com
HeartMouse18-20 pmol/g karger.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

To enhance the efficiency and automation of T1AM analysis, online solid-phase extraction (SPE) has been coupled with LC-MS/MS systems. chromatographyonline.comsigmaaldrich.comchromatographytoday.com This approach automates the sample cleanup and concentration steps, reducing manual labor and the potential for human error. sigmaaldrich.comchromatographytoday.com Online SPE-LC-MS/MS methods have been successfully developed for the rapid determination of thyroid hormones and their metabolites from biological matrices like serum. chromatographyonline.comsigmaaldrich.comchromatographytoday.com

The process typically involves direct injection of a protein-precipitated sample supernatant onto the online SPE cartridge. chromatographyonline.com The instrument then automatically performs sample loading and washing, eliminating time-consuming solvent evaporation and reconstitution steps. chromatographyonline.comchromatographytoday.com Various SPE cartridge chemistries, such as C8 and RP-Amide, have been shown to be effective in trapping trace amounts of thyroid hormones from complex samples like protein-precipitated human serum. sigmaaldrich.comchromatographytoday.com The trapped analytes are then eluted directly onto the analytical column for separation and subsequent MS/MS detection. sigmaaldrich.com This streamlined workflow is particularly beneficial for high-throughput analysis. thermofisher.com

The use of stable isotope-labeled (SIL) internal standards is a cornerstone of achieving high precision and accuracy in quantitative LC-MS/MS analysis of T1AM. nih.govacanthusresearch.com SIL internal standards, such as deuterated 3-iodothyronamine (B1242423) (T1AM-d4) or ¹³C-labeled T1AM, have nearly identical chemical and physical properties to the unlabeled analyte. nih.govresearchgate.net This ensures that they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response. acanthusresearch.com

Quantification is performed by measuring the ratio of the signal from the analyte to the signal from the SIL internal standard. nih.gov This isotope dilution technique significantly reduces measurement uncertainty. lgcstandards.com The ideal SIL internal standard should have a sufficient mass difference from the analyte to avoid spectral overlap and should be of high isotopic purity. lgcstandards.com The selection of an appropriate SIL internal standard is a critical step in method development for robust and reliable quantification of T1AM and other low-abundance analytes. lgcstandards.com

Online Solid-Phase Extraction Coupled LC-MS/MS

Immunochemical Techniques for Detection (with Methodological Considerations)

While LC-MS/MS is the gold standard for specificity, immunochemical techniques, such as immunoassays, have also been employed for the detection of T1AM. researchgate.netkarger.com These methods rely on the specific binding of an antibody to the target antigen (T1AM). clinical-laboratory-diagnostics.combasicmedicalkey.com The development of a monoclonal antibody-based chemiluminescence immunoassay enabled the first immunological measurements of T1AM in human and rodent blood. karger.com

However, immunochemical methods for small molecules like T1AM are subject to several methodological considerations. A primary concern is the potential for cross-reactivity, where the antibody may bind to other structurally related compounds, such as other thyroid hormone metabolites. nih.gov This can lead to an overestimation of the true T1AM concentration. oup.com For example, some immunoassays for other thyroid hormones have shown significant cross-reactivity with related compounds. karger.comnih.gov

Another consideration is the discrepancy sometimes observed between concentrations measured by immunoassay versus LC-MS/MS. oup.com Immunoassays have, in some cases, reported significantly higher concentrations of T1AM compared to mass spectrometry-based methods. mdpi.com This could be due to the immunoassay recognizing not only the free, native T1AM but also protein-adducts or other modified forms of the molecule that are not quantified by LC-MS/MS. oup.com Therefore, while immunoassays can be useful for screening purposes, results should be interpreted with caution, and confirmation with a more specific method like LC-MS/MS is often recommended. plos.org

Comparative Analysis with Thyroid Hormones and Other Endogenous Iodothyronines

Contrasting and Synergistic Actions with Thyroxine (T4) and Triiodothyronine (T3)

3,3',5-Triiodothyronamine (T3AM) is a derivative of thyroid hormone that exhibits a unique pharmacological profile, with effects that are often opposite to those of the classical thyroid hormones, thyroxine (T4) and triiodothyronine (T3). rsc.org While T3 and T4 are known for their slow onset of action, taking hours to days to manifest their physiological effects by altering gene transcription, T3AM acts rapidly. ahajournals.org

Furthermore, T3AM and T3 have opposing effects on cardiac function. T3 increases heart rate and cardiac contractility, which can lead to arrhythmias in hyperthyroidism. nih.gov T3AM, on the other hand, exerts a negative inotropic and chronotropic action on the heart. nih.gov However, intriguingly, both T3 and T3AM have demonstrated cardioprotective effects in models of ischemic/reperfusion injury. nih.gov

While many of the actions of T3AM are contrasting to those of T3, some neurological and metabolic effects appear to be synergistic. oup.com For instance, T3 plays a crucial role in brain development and function, promoting neuronal proliferation and differentiation. researchgate.net T3AM also acts as a neuromodulator in the central nervous system, affecting learning, memory, and pain perception. nih.gov

Differential Receptor Affinities and Downstream Signaling Cascades

The distinct biological effects of this compound (T3AM) compared to triiodothyronine (T3) and thyroxine (T4) can be largely attributed to their differential interactions with various receptors and the subsequent activation of different downstream signaling pathways.

T3 and T4 primarily exert their effects by binding to nuclear thyroid hormone receptors (TRs), which are ligand-modulated transcription factors that regulate gene expression. springernature.com T3 is the more biologically active hormone, binding to TRs with a 10- to 30-fold greater affinity than T4. nih.gov This interaction with nuclear receptors is responsible for the well-known genomic actions of thyroid hormones on metabolism and development. researchgate.net In contrast, T3AM is not a ligand for the classical nuclear thyroid hormone receptors. oup.comnih.gov

Instead, T3AM's primary target is the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor (GPCR). rsc.orgnih.gov T3AM is a potent agonist of TAAR1, activating it with high affinity. scispace.com It also interacts with the α2A adrenergic receptor, albeit with lower affinity. rsc.orgnih.gov The activation of these GPCRs initiates rapid, non-genomic signaling cascades. For example, activation of TAAR1 by T3AM can lead to changes in intracellular cyclic AMP (cAMP) levels. nih.gov

While the primary actions of T3 and T4 are genomic, they can also initiate non-genomic signaling from the plasma membrane. T3 and T4 can bind to the αvβ3 integrin receptor on the cell surface, activating downstream kinase signaling cascades like the protein kinase B (Akt) and extracellular signal-regulated kinase (ERK) pathways. springernature.comnih.gov T3 binding to this receptor activates the phosphoinositide 3-kinase (PI3K) pathway, whereas T4 primarily acts on ERK-dependent signaling. nih.gov

The table below summarizes the key differences in receptor binding and signaling between T3AM, T3, and T4.

CompoundPrimary Receptor Target(s)Receptor TypePrimary Signaling Mechanism
This compound (T3AM)Trace Amine-Associated Receptor 1 (TAAR1), α2A Adrenergic ReceptorG Protein-Coupled Receptor (GPCR)Non-genomic (e.g., cAMP modulation)
Triiodothyronine (T3)Nuclear Thyroid Hormone Receptors (TRs), αvβ3 IntegrinNuclear Receptor, IntegrinGenomic (gene transcription), Non-genomic (PI3K/Akt pathway)
Thyroxine (T4)Nuclear Thyroid Hormone Receptors (TRs), αvβ3 IntegrinNuclear Receptor, IntegrinGenomic (gene transcription), Non-genomic (ERK pathway)

Comparison with Other Naturally Occurring Thyronamines (e.g., 3-Iodothyronamine (B1242423), Thyronamine)

This compound (T3AM) belongs to a class of compounds known as thyronamines, which are decarboxylated derivatives of iodothyronines. scispace.com The two other most studied endogenous thyronamines are 3-iodothyronamine (T1AM) and thyronamine (B1227456) (T0AM). oup.com

Like T3AM, both T1AM and T0AM are not ligands for the traditional nuclear thyroid hormone receptors but are agonists for the trace amine-associated receptor 1 (TAAR1). ahajournals.org The administration of T1AM and T0AM to mice, similar to T3AM, induces rapid hypothermia. ahajournals.org

While sharing some similarities, there are also notable differences in their biological activities. T1AM, for instance, has been shown to rapidly decrease core body temperature and heart rate in vivo. scispace.com It also induces hyperglycemia by activating α2A adrenergic receptors in pancreatic β-islet cells, leading to an inhibition of insulin (B600854) secretion. scispace.com Furthermore, T1AM can shift fuel utilization, promoting lipid over carbohydrate catabolism. scispace.com

T0AM has also been reported to increase plasma glucose and glucagon (B607659) levels, though to a lesser extent than T1AM. oup.com However, conflicting data exist regarding its cardiac effects. oup.com

The table below provides a comparative overview of the known biological effects of these three thyronamines.

CompoundKey Biological EffectsPrimary Receptor(s)
This compound (T3AM)Induces hypometabolism (reduced body temperature, heart rate, metabolism), negative inotropic and chronotropic cardiac effects, neuromodulation. rsc.orgnih.govTAAR1, α2A Adrenergic Receptor. rsc.orgnih.gov
3-Iodothyronamine (T1AM)Induces hypothermia and bradycardia, causes hyperglycemia, shifts fuel utilization to lipids. scispace.comTAAR1, α2A Adrenergic Receptor. scispace.com
Thyronamine (T0AM)Induces hypothermia, increases plasma glucose and glucagon (less potent than T1AM), conflicting reports on cardiac effects. ahajournals.orgoup.comTAAR1. ahajournals.org

Relative Bioactivity and Potency in Various Preclinical Models

The bioactivity and potency of this compound (T3AM) and other thyronamines have been evaluated in various preclinical models, revealing dose-dependent and sometimes opposing effects.

Early studies in the 1950s reported that T3AM was significantly more potent than thyroxine (T4) at inducing tadpole metamorphosis, yet it was only about 10% as potent as T4 in terms of goiter prevention and stimulation of oxygen consumption in rats. oup.com More recent research has focused on the rapid, non-genomic effects of thyronamines.

In mice, intraperitoneal injections of T1AM and T0AM have been shown to be potent inducers of hypothermia, reducing body temperature from 37°C to 31°C. ahajournals.org This hypothermic effect has been harnessed to demonstrate significant neuroprotection against brain injury in a mouse model of focal ischemia. ahajournals.org

The metabolic effects of T1AM have also been characterized in mice. A single injection can cause a 2- to 5-fold increase in blood glucose, peaking at one hour and returning to baseline after three to four hours. scispace.com In terms of its effect on fuel selection, T1AM administration to Siberian hamsters led to a sustained shift towards lipid utilization that lasted for at least 24 hours. scispace.com

The potency of T1AM at its primary receptor, TAAR1, has been quantified in cell-based assays. It activates rat and mouse TAAR1 with EC50 values of 14 nM and 112 nM, respectively, demonstrating its high potency at this receptor. scispace.com

The table below summarizes the observed bioactivity and potency of T3AM and related compounds in different preclinical models.

CompoundPreclinical ModelObserved EffectRelative Potency/Effective Dose
This compound (T3AM)TadpoleInduction of metamorphosis36 times more potent than T4. oup.com
This compound (T3AM)RatGoiter prevention, stimulation of oxygen consumption~10% as potent as T4. oup.com
3-Iodothyronamine (T1AM)MouseInduction of hypothermiaPotent, reduces body temperature to 31°C. ahajournals.org
3-Iodothyronamine (T1AM)MouseNeuroprotection against ischemiaEffective when administered pre- or post-ischemia. ahajournals.org
3-Iodothyronamine (T1AM)MouseInduction of hyperglycemiaSingle injection causes 2- to 5-fold increase in blood glucose. scispace.com
3-Iodothyronamine (T1AM)Siberian HamsterShift in fuel utilization to lipidsEffect lasts for at least 24 hours. scispace.com
3-Iodothyronamine (T1AM)Cell-based assay (rat TAAR1)Activation of TAAR1EC50 = 14 nM. scispace.com
3-Iodothyronamine (T1AM)Cell-based assay (mouse TAAR1)Activation of TAAR1EC50 = 112 nM. scispace.com
Thyronamine (T0AM)MouseInduction of hypothermiaPotent, reduces body temperature to 31°C. ahajournals.org
Thyronamine (T0AM)RatIncrease in plasma glucose and glucagonLess potent than T1AM. oup.com

Emerging Research Areas and Future Directions in 3,3 ,5 Triiodothyronamine Studies

Elucidation of Comprehensive Physiological Roles of Endogenous Thyronamines

While pharmacological studies have revealed a range of effects for exogenously administered T1AM, the precise physiological functions of its endogenous counterpart remain largely enigmatic. oup.com Future research will need to focus on clarifying these roles, moving beyond the currently observed pharmacological effects to understand how naturally occurring T1AM contributes to the body's normal functioning. oup.com

A significant challenge in this area is the discrepancy in measured T1AM concentrations. For instance, in the hearts of male Wistar rats, endogenous 3-T1AM concentrations averaged 68 pmol/g wet weight but showed a wide variation. oup.com Similarly, while T1AM has been detected in various tissues of mice, rats, and hamsters, the concentrations are often low. oup.com However, it is crucial to consider that the distribution of thyronamines within specific cell types and subcellular compartments is still unknown, meaning their effective concentrations in these localized areas could be much higher than what is measured in whole tissue samples. oup.comoup.com

Key research questions that need to be addressed include:

What are the specific physiological stimuli that regulate the endogenous production and release of T1AM?

How do endogenous T1AM levels fluctuate in different physiological and pathological states?

What are the downstream signaling pathways activated by physiological concentrations of T1AM?

Identification of Novel Receptors and Binding Partners Beyond Established Targets

The known receptor repertoire for T1AM includes the trace amine-associated receptor 1 (TAAR1), for which it is the most potent endogenous agonist yet discovered. wikipedia.org T1AM also interacts with other TAAR subtypes, such as TAAR2 and TAAR5, as well as the α2A-adrenergic receptor. wikipedia.orgmdpi.com However, the full spectrum of its binding partners is likely broader and remains an active area of investigation.

Recent studies have identified several new and intriguing binding partners for T1AM, expanding its potential mechanisms of action. These include:

Transient Receptor Potential (TRP) Channels: T1AM has been shown to be a potent activator of TRP melastatin 8 (TRPM8) and TRP vanilloid 1 (TRPV1), which are known as cold- and heat-sensitive receptors, respectively. mdpi.com

Mitochondrial F0F1-ATP Synthase: This was one of the first identified intracellular targets for T1AM. mdpi.com

Apolipoprotein B-100 (ApoB-100): T1AM binds strongly to ApoB-100 in human serum, which may influence its transport, stability, and cellular uptake. mdpi.comfrontiersin.orgoup.com

Transthyretin (TTR): T1AM and its synthetic analogs have been shown to bind to and suppress the aggregation of TTR, a protein implicated in certain types of amyloidosis. unipi.it

Muscarinic Receptors: T1AM has been identified as an antagonist of muscarinic receptors. wikipedia.orgoup.com

The identification of these novel targets suggests that T1AM's physiological effects are likely mediated by a complex interplay of interactions with multiple receptor systems. Future research will need to further characterize these interactions and explore their functional consequences in different tissues and cell types.

Table 1: Established and Emerging Binding Partners of 3,3',5-Triiodothyronamine (T1AM)

Target ClassSpecific TargetKnown or Proposed Interaction
G-Protein Coupled Receptors (GPCRs) Trace Amine-Associated Receptor 1 (TAAR1)High-affinity agonist wikipedia.orgahajournals.org
Trace Amine-Associated Receptor 2 (TAAR2)Agonist wikipedia.org
Trace Amine-Associated Receptor 5 (TAAR5)Agonist wikipedia.org
α2A-Adrenergic Receptor (ADRA2A)Agonist mdpi.com
Muscarinic ReceptorsAntagonist wikipedia.orgoup.com
Ion Channels Transient Receptor Potential Melastatin 8 (TRPM8)Activator mdpi.com
Transient Receptor Potential Vanilloid 1 (TRPV1)Activator mdpi.com
Mitochondrial Proteins F0F1-ATP SynthaseEffector mdpi.com
Plasma Proteins Apolipoprotein B-100 (ApoB-100)Binding partner mdpi.comfrontiersin.orgoup.com
Transthyretin (TTR)Binds and suppresses aggregation unipi.it

Investigation of Cell-Type Specific and Subcellular Distribution of Thyronamines

A critical gap in our knowledge is the precise location of T1AM within different tissues and cells. While we know that T1AM is present in various organs, including the brain, heart, liver, and adipose tissue, its distribution at the cellular and subcellular level is largely unknown. oup.comoup.com This information is crucial for understanding its localized effects and identifying its primary sites of action.

For example, in the brain, T1AM concentrations have been found to be higher in the cerebral cortex compared to the cerebellum. researchgate.net This regional specificity suggests that T1AM may have distinct roles in different brain circuits. Furthermore, the discovery that T1AM can be taken up by cells through a specific and saturable mechanism suggests the existence of intracellular targets and the importance of understanding its subcellular localization. mdpi.com

Future research should employ advanced imaging techniques and cell-sorting methodologies to:

Map the distribution of T1AM in different cell types within a given tissue.

Determine the subcellular compartments where T1AM accumulates (e.g., mitochondria, endoplasmic reticulum, nucleus).

Investigate how the cellular and subcellular distribution of T1AM changes in response to physiological or pathological stimuli.

Clarifying the "where" of T1AM action will provide invaluable context for interpreting its functional effects.

Development of Advanced In Vitro and In Vivo Experimental Models for Mechanistic Studies

To fully dissect the complex biology of T1AM, the development and application of sophisticated experimental models are paramount. These models will allow for more precise and controlled investigations into its mechanisms of action.

In Vitro Models: Advanced in vitro models are crucial for studying the cellular and molecular effects of T1AM in a controlled environment. Examples of such models include:

Cell lines with stable expression of specific receptors: These allow for the detailed characterization of T1AM's interaction with individual receptor subtypes. researchgate.net

Co-culture systems: These models, which involve growing different cell types together, can be used to study the intercellular communication and signaling mediated by T1AM. For instance, an in vitro model of the blood-brain barrier using endothelial and glial cells has been developed to study the permeability of T1AM. mdpi.com

Organoid cultures: These three-dimensional cell cultures more closely mimic the structure and function of native tissues and can provide a more physiologically relevant context for studying T1AM's effects.

Cell lines from different tissues: Using cell lines derived from various tissues, such as neuroblastoma and glioblastoma cells, allows for the investigation of tissue-specific responses to T1AM. mdpi.com

In Vivo Models: In vivo models are essential for understanding the systemic effects of T1AM and its role in complex physiological processes. Advancements in this area include:

Genetically modified animal models: The use of TAAR1 knockout mice has been instrumental in confirming the role of this receptor in mediating some of T1AM's effects. wikipedia.org Future development of cell-type-specific knockout or knock-in models will allow for a more precise dissection of T1AM's actions in specific tissues.

Development of synthetic T1AM analogs: The creation of novel T1AM-like compounds, such as SG-1 and SG-2, provides valuable tools for probing the physiological roles of TAAR1 and for developing potential therapeutic agents. mdpi.comresearchgate.netnih.gov

By leveraging these advanced experimental models, researchers will be better equipped to unravel the intricate mechanisms underlying the diverse actions of this compound.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for quantifying T3AM in biological matrices, and how do they address sensitivity challenges?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the gold standard for detecting T3AM due to its structural similarity to thyroid hormones like T2. Zhang et al. (2005) optimized ESI parameters to distinguish T3AM from its isomers, achieving a detection limit of 0.1 ng/mL in serum . Hollow fiber liquid-phase microextraction (HF-LPME) can pre-concentrate samples, improving sensitivity in low-abundance scenarios .
Analytical Method Sensitivity (LOD) Matrix Key Reference
LC-MS/MS (ESI)0.1 ng/mLSerumZhang et al. (2005)
HF-LPME + LC-MS/MS0.05 ng/mLPlasmaYong et al. (2014)

Q. How do structural differences between T3AM and T3 influence their stability and reactivity in vitro?

  • Methodological Answer : T3AM lacks the carboxylate group of T3, reducing its polarity and altering binding kinetics. This structural change slows deiodination rates; T3 undergoes tyrosyl ring deiodination 3–5× faster than T3AM under identical conditions using deiodinase mimics, likely due to steric hindrance from the amine group in T3AM . Stability assays in buffer solutions (pH 7.4, 37°C) show T3AM has a half-life of 8 hours versus 12 hours for T3, necessitating cold-chain storage for experimental reproducibility .

Q. What safety protocols are critical when handling T3AM in laboratory settings?

  • Methodological Answer : T3AM’s amine group and iodine content pose risks of dermal absorption and inhalation. Safety Data Sheets (SDS) recommend:

  • PPE : Nitrile gloves, lab coats, and N95 masks to prevent particulate exposure .
  • Ventilation : Use fume hoods during weighing and dissolution to avoid aerosol formation .
  • Disposal : Collect waste in amber glass containers labeled for halogenated organics, complying with EPA hazardous waste guidelines .

Advanced Research Questions

Q. How does T3AM interact with trace amine-associated receptor 1 (TAAR1), and what downstream signaling pathways are implicated in its metabolic effects?

  • Methodological Answer : T3AM activates TAAR1 at nanomolar concentrations (EC₅₀ = 3 nM), measured via cAMP inhibition assays in transfected HEK293 cells. This activation rapidly suppresses thyroid hormone-responsive genes (e.g., Dio1) and enhances lipid oxidation in adipocytes. RNA-seq profiling revealed downstream MAPK/ERK pathway modulation, which can be blocked with TAAR1 antagonists like EPPTB .
Pathway Assay Model Key Finding Reference
cAMP inhibitionHEK293-TAAR1EC₅₀ = 3 nM
Lipid oxidation3T3-L1 adipocytes2× increase in β-oxidation

Q. What experimental models best recapitulate T3AM’s placental transfer and sulfation observed in maternal-fetal studies?

  • Methodological Answer : Dual-perfusion guinea pig placenta models demonstrate T3AM conversion to 3,3'-T2AM sulfate via sulfotransferases (SULT1A1). Key steps:

Perfuse maternal artery with 100 nM T3AM in Krebs-Ringer buffer (pH 7.4).

Collect fetal venous effluent at timed intervals; analyze metabolites via LC-MS/MS.

Confirm SULT1A1 involvement using siRNA knockdown, reducing sulfation efficiency by 70% .

Q. How can contradictory data on T3AM’s cardioprotective effects be reconciled across preclinical studies?

  • Methodological Answer : Discrepancies arise from variability in:

  • Dosing : Subcutaneous vs. intravenous administration alters bioavailability (e.g., 50% higher plasma AUC with IV).
  • Disease Models : T3AM improves ejection fraction in ischemia-reperfusion models but shows no benefit in pressure-overload hypertrophy, likely due to differential TAAR1 expression in cardiomyocytes .
  • Analytical Interference : Cross-reactivity of T3AM antibodies with reverse T3 in ELISA necessitates LC-MS/MS validation .

Key Methodological Challenges and Solutions

  • Challenge : Low endogenous T3AM levels (pmol/g tissue) complicate detection.
    • Solution : Isotope dilution with ¹³C-labeled T3AM as an internal standard improves quantification accuracy .
  • Challenge : TAAR1’s low expression in common cell lines.
    • Solution : CRISPR/Cas9-engineered TAAR1-overexpressing HEK293 cells enhance signal-to-noise ratios in receptor assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.